(E)-4,4-diphenylbut-2-enoic Acid

Catalog No.
S13544101
CAS No.
M.F
C16H14O2
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-4,4-diphenylbut-2-enoic Acid

Product Name

(E)-4,4-diphenylbut-2-enoic Acid

IUPAC Name

(E)-4,4-diphenylbut-2-enoic acid

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C16H14O2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,15H,(H,17,18)/b12-11+

InChI Key

SCPRHHQFHAYTGN-VAWYXSNFSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C=CC(=O)O)C2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)C(/C=C/C(=O)O)C2=CC=CC=C2

(E)-4,4-diphenylbut-2-enoic acid is an organic compound characterized by its unique structure, which features a conjugated double bond system and two phenyl groups attached to a butenoic acid backbone. Its molecular formula is C16_{16}H16_{16}O2_2, and it is known for its potential applications in various fields, including organic synthesis and medicinal chemistry. The compound exhibits geometric isomerism, with the (E) configuration indicating that the two phenyl groups are on opposite sides of the double bond, which influences its chemical reactivity and biological activity.

  • Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to form an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of brominated or nitrated derivatives when treated with reagents like bromine or nitric acid .

The synthesis of (E)-4,4-diphenylbut-2-enoic acid typically involves several methods:

  • Base-Catalyzed Condensation: This method involves the condensation of benzaldehyde derivatives with a suitable enolate precursor derived from butyric acid.
  • Esterification: The compound can also be synthesized through esterification reactions involving the corresponding alcohol and carboxylic acid under acidic conditions.
  • Continuous Flow Processes: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, often utilizing solid acid catalysts to facilitate reactions under milder conditions.

(E)-4,4-diphenylbut-2-enoic acid has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is being investigated for its therapeutic properties, particularly in anti-inflammatory and anticancer drug development.
  • Material Science: Its unique chemical properties may find applications in developing specialty chemicals and materials .

Interaction studies on (E)-4,4-diphenylbut-2-enoic acid have indicated potential interactions with various enzymes and biomolecules. For instance, related compounds have shown inhibitory effects on aminotransferases, suggesting that (E)-4,4-diphenylbut-2-enoic acid could modulate enzyme activity through conformational changes or competitive inhibition . Further research is needed to elucidate the specific molecular interactions and pathways influenced by this compound.

Several compounds share structural similarities with (E)-4,4-diphenylbut-2-enoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,3-Diphenylbut-2-ene-1,4-diolC16_{16}H16_{16}O2_2Contains hydroxyl groups; potential antioxidant properties
3-Methyl-4-phenybutanoic acidC11_{11}H12_{12}O2_2Methyl group substitution affects solubility and reactivity
Z-4,4-Bis(4-ethylphenyl)-2,3-dibromo-2-butenoic acidC20_{20}H20_{20}Br2_2O2_2Brominated derivative; different reactivity profile due to halogens

The uniqueness of (E)-4,4-diphenylbut-2-enoic acid lies in its specific arrangement of phenyl groups and the presence of a double bond in the butenoic framework, which significantly influences its reactivity and potential biological activity compared to these similar compounds.

The synthesis and characterization of (E)-4,4-diphenylbut-2-enoic acid trace back to mid-20th-century advancements in organic chemistry. Early work by Nesmejanow and colleagues in 1956 demonstrated the compound’s formation via Friedel-Crafts acylation, where 4,4-dichlorocrotonic acid reacted with benzene in the presence of aluminum chloride to yield the target molecule. This method established foundational insights into the reactivity of α,β-unsaturated acids in electrophilic aromatic substitution reactions.

In 2006, Concellón and Concellón developed a stereoselective synthesis route using samarium diiodide (SmI₂) to promote the reaction between dibromoacetic acid and aldehydes, achieving (E)-4,4-diphenylbut-2-enoic acid with total stereochemical control. This advancement highlighted the compound’s role in studying stereoselective transformations and its potential as a intermediate in complex molecule synthesis.

Key Milestones:

  • 1956: First synthesis via Friedel-Crafts acylation.
  • 2006: Stereoselective synthesis using SmI₂.
  • 2020s: Applications in drug discovery and materials science.

Structural Significance in Organic Chemistry

The molecular architecture of (E)-4,4-diphenylbut-2-enoic acid (C₁₆H₁₄O₂) features three critical elements:

Geometric Isomerism and Configuration

The (E)-configuration positions the phenyl groups on opposite sides of the double bond, creating a planar structure that enhances conjugation between the π-electrons of the double bond and the carboxylic acid group. This arrangement stabilizes the molecule through resonance delocalization, increasing its acidity compared to non-conjugated analogs.

Electronic and Steric Effects

  • Conjugation: The extended π-system lowers the LUMO energy, making the compound more reactive toward nucleophilic additions at the β-carbon.
  • Steric Hindrance: The bulky phenyl groups restrict rotational freedom, influencing reaction pathways and crystal packing behavior.

Comparative Structural Analysis

The table below contrasts (E)-4,4-diphenylbut-2-enoic acid with structurally related compounds:

Compound NameMolecular FormulaKey Structural Features
(E)-4,4-Diphenylbut-2-enoic acidC₁₆H₁₄O₂Conjugated double bond, (E)-configuration
4-Phenylbut-2-enoic acidC₁₀H₁₀O₂Single phenyl group, shorter carbon chain
4,4-Diphenylbutanoic acidC₁₆H₁₆O₂Saturated backbone, no conjugation

Data derived from PubChem and synthetic studies.

The unsaturated backbone of (E)-4,4-diphenylbut-2-enoic acid differentiates it from saturated analogs like 4,4-diphenylbutanoic acid, enabling participation in Diels-Alder reactions and Michael additions. These reactions are pivotal in constructing polycyclic frameworks for pharmaceuticals and agrochemicals.

Synthetic Utility

The compound’s reactivity has been exploited in hydrogenation reactions. For example, catalytic hydrogenation over palladium-barium sulfate (Pd-BaSO₄) in ethanol reduces the double bond, yielding 4,4-diphenylbutanoic acid—a process critical for modifying physicochemical properties in drug design.

IUPAC Nomenclature and Stereochemical Implications

The compound (E)-4,4-diphenylbut-2-enoic acid represents a substituted α,β-unsaturated carboxylic acid with the molecular formula C₁₆H₁₄O₂ and a molecular weight of 238.28 g/mol [1]. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound is systematically named as (E)-4,4-diphenylbut-2-enoic acid, where the "E" descriptor indicates the specific geometric configuration around the carbon-carbon double bond [2] [3].

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, which form the foundation of the E-Z naming system for alkene stereoisomers [2] [3]. In this system, each carbon atom of the double bond is analyzed separately to determine the priority of attached substituents based on atomic number [3]. For (E)-4,4-diphenylbut-2-enoic acid, the higher priority groups on each end of the double bond are positioned on opposite sides, hence the "E" configuration from the German word "entgegen," meaning opposite [2] [3].

PropertyValue
IUPAC Name(E)-4,4-diphenylbut-2-enoic acid
CAS Number879089-49-3
Molecular FormulaC₁₆H₁₄O₂
Molecular Weight238.28 g/mol
SMILES NotationO=C(/C=C/C(C1C=CC=CC=1)C1C=CC=CC=1)O

The stereochemical implications of the E-configuration are significant for the compound's overall molecular geometry and potential reactivity patterns [4] [3]. The trans arrangement around the carbon-carbon double bond minimizes steric hindrance between the bulky diphenyl substituent and the carboxylic acid functional group, contributing to enhanced thermodynamic stability compared to its Z-isomer counterpart [2] [4]. This geometric arrangement allows for optimal overlap of π-orbitals in the conjugated system, extending from the aromatic rings through the alkene to the carbonyl group [5].

The presence of two phenyl groups at the 4-position creates a quaternary carbon center, which introduces additional conformational constraints and influences the overall molecular shape [6]. The stereochemical configuration affects the compound's ability to participate in various chemical reactions, particularly those involving the α,β-unsaturated system, where the electronic and steric environment around the double bond determines reaction selectivity and mechanism pathways [5].

X-ray Crystallography Data and Conformational Studies

While specific X-ray crystallographic data for (E)-4,4-diphenylbut-2-enoic acid was not extensively documented in the available literature, conformational analysis of similar diphenyl-substituted carboxylic acids provides valuable insights into the expected structural characteristics [7] [6]. Studies on related compounds with diphenyl substitution patterns have revealed important conformational preferences that can be extrapolated to this system [6].

Conformational studies on analogous α,β-unsaturated carboxylic acids demonstrate that the planar nature of the alkene moiety restricts rotation around the carbon-carbon double bond [5] [8]. The double bond exhibits characteristic bond lengths of approximately 1.34 Å, which is intermediate between single and triple carbon-carbon bonds [9]. The carboxylic acid group typically adopts a planar configuration with the carbonyl carbon exhibiting sp² hybridization [10].

Structural ParameterExpected Value
C=C Bond Length~1.34 Å
C=O Bond Length~1.21 Å
C-O Bond Length~1.32 Å
C=C-C Bond Angle~120°
Dihedral Angle (E-configuration)~180°

The diphenyl substitution at the 4-position introduces significant steric bulk, which influences the overall molecular conformation [6]. Computational studies on similar systems suggest that the phenyl rings adopt orientations that minimize intramolecular steric interactions while allowing for potential π-π stacking interactions between the aromatic systems [6] [11]. The conformational flexibility of the phenyl rings relative to the butenoic acid backbone is restricted by the quaternary carbon center, leading to preferred rotational conformers [8].

Molecular dynamics simulations of related carboxylic acid systems have shown that hydrogen bonding interactions, particularly involving the carboxylic acid functional group, play a crucial role in determining solid-state packing arrangements [12] [11]. The carboxylic acid dimer formation through intermolecular hydrogen bonds is a common structural motif that significantly influences crystal packing and physical properties [13] [10].

Comparative Analysis with (Z)-Isomer and Other Stereoisomers

The comparative analysis between the E and Z isomers of 4,4-diphenylbut-2-enoic acid reveals fundamental differences in molecular geometry, stability, and physicochemical properties [4] [3]. The Z-isomer, where the higher priority groups are positioned on the same side of the double bond, experiences significantly greater steric hindrance due to the proximity of the bulky diphenyl substituent to the carboxylic acid group [2] [14].

PropertyE-IsomerZ-Isomer
ConfigurationTrans arrangementCis arrangement
Priority Groups PositionOpposite sidesSame side
Stereochemical DescriptorGerman: entgegen (opposite)German: zusammen (together)
Relative StabilityHigher stabilityLower stability
Steric InteractionsMinimizedIncreased
ConjugationExtendedConstrained

Thermodynamic considerations favor the E-isomer due to reduced steric repulsion between substituents [15] [14]. The energy difference between the two isomers is primarily attributed to steric strain in the Z-configuration, where the diphenyl group and carboxylic acid moiety are forced into close proximity [14]. Quantum chemical calculations on similar systems have demonstrated that E-isomers of α,β-unsaturated carboxylic acids typically exhibit lower ground-state energies compared to their Z-counterparts [14] [16].

The electronic effects also differ between the isomers, particularly regarding the extent of conjugation in the π-electron system [5] [14]. In the E-isomer, the extended planar arrangement allows for optimal orbital overlap between the aromatic π-systems and the alkene, enhancing electron delocalization [5]. Conversely, the Z-isomer experiences geometric constraints that limit the efficiency of conjugative interactions [14].

Spectroscopic differences between the isomers are evident in nuclear magnetic resonance studies of related compounds [17] [18]. The E-isomer typically exhibits distinct chemical shift patterns for both ¹H and ¹³C nuclear magnetic resonance spectra compared to the Z-isomer [17] [19]. Vinyl proton signals in E-configured alkenes generally appear at different chemical shifts due to the altered electronic environment around the double bond [17] [18].

Spectroscopic ParameterE-Isomer CharacteristicsZ-Isomer Characteristics
¹H Nuclear Magnetic Resonance (vinyl region)Distinct coupling patternsAltered coupling constants
¹³C Nuclear Magnetic ResonanceCharacteristic alkene carbonsDifferent chemical shifts
Infrared SpectroscopyStandard C=O stretch (~1700 cm⁻¹)Potentially shifted frequencies
Ultraviolet-VisibleExtended conjugation effectsModified absorption maxima

The isomerization barrier between E and Z forms is typically substantial for α,β-unsaturated carboxylic acids, requiring significant energy input for interconversion [14] [16]. This high barrier to rotation around the double bond ensures that the E and Z isomers are isolable and stable under normal conditions [2] [14]. Computational studies have shown that the transition state for E-Z isomerization involves a perpendicular arrangement of the π-system, resulting in activation energies that prevent spontaneous interconversion at room temperature [14] [16].

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds in the synthesis of (E)-4,4-diphenylbut-2-enoic acid. These methodologies offer exceptional versatility and functional group tolerance, making them particularly attractive for complex molecular architectures [1] [2] [3].

Suzuki-Miyaura Cross-Coupling Methodology

The Suzuki-Miyaura coupling reaction represents one of the most widely employed palladium-catalyzed methodologies for synthesizing diphenylbutenoic acid derivatives [3] [4]. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and base. The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [3].

Recent developments have focused on aqueous Suzuki coupling conditions, which offer significant environmental advantages [5]. Under optimized conditions using palladium acetate as the catalyst, potassium carbonate as the base, and water as the solvent at temperatures between 85-95°C, yields of 70-95% can be achieved for various diphenylbutenoic acid derivatives [5]. The reaction demonstrates excellent functional group tolerance, accommodating electron-donating and electron-withdrawing substituents on both the aryl halide and boronic acid components [6].

The selectivity for the (E)-isomer is typically high due to the thermodynamic stability of the trans-configuration. The reaction conditions can be further optimized by employing phase-transfer catalysts such as tetrabutylammonium bromide, which facilitate interfacial chemistry between the aqueous and organic phases [3].

Palladium-Catalyzed Hydrocarboxylation

A particularly innovative approach involves palladium-catalyzed hydrocarboxylation of internal alkynes using oxalic acid as the carboxylation source [1]. This methodology provides direct access to α,β-unsaturated carboxylic acids through a regiodivergent process. The reaction employs 5 weight percent palladium on carbon catalyst with xantphos ligand, tetrabutylammonium iodide, and oxalic acid in dimethylformamide at 125°C for 18 hours [1].

The mechanism involves initial coordination of the alkyne to the palladium center, followed by carboxylation and subsequent reductive elimination to form the desired α,β-unsaturated acid. Yields of 62-79% have been reported for various substituted alkynes, with excellent regioselectivity favoring the thermodynamically stable (E)-isomer [1].

Heck Reaction Applications

The Heck reaction provides an alternative palladium-catalyzed approach for constructing the α,β-unsaturated framework [7] [8]. This methodology involves the coupling of aryl halides with alkenes in the presence of a palladium catalyst and base. The reaction proceeds through β-hydride elimination to form the double bond with high stereoselectivity [8].

Modern developments have focused on intramolecular Heck reactions that can provide complex polycyclic structures related to diphenylbutenoic acid scaffolds [7]. The use of sterically demanding ligands such as tri-tert-butylphosphine tetrafluoroborate with diazabicyclooctane base provides excellent yields under mild conditions [7].

MethodologyCatalyst SystemTypical Yield (%)Reaction ConditionsSelectivity
Suzuki-Miyaura Coupling [3] [5]Pd(OAc)₂/PPh₃70-95K₂CO₃, H₂O, 85-95°C>95% E-isomer
Hydrocarboxylation [1]Pd/C/Xantphos62-79Oxalic acid, DMF, 125°C>90% regioselectivity
Heck Reaction [7] [8]Pd₂(dba)₃/HP(t-Bu)₃55-85DABCO, 100-140°C>85% E-isomer

Asymmetric Synthesis Techniques for Enantiomeric Control

The development of asymmetric synthetic methodologies for diphenylbutenoic acid derivatives has gained significant attention due to the importance of enantiomerically pure compounds in medicinal chemistry applications [9] [10] [11] [12].

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids derived from binaphthol frameworks have proven highly effective for asymmetric synthesis of α,β-unsaturated carboxylic acids [13] [14]. These catalysts operate through dual activation mechanisms, simultaneously activating both electrophilic and nucleophilic components through hydrogen bonding interactions.

The use of binaphthol-derived phosphoric acids in the asymmetric functionalization of 3-alkenoic acids has demonstrated excellent enantioselectivities ranging from 85-99% enantiomeric excess [10]. The reaction proceeds under mild conditions at temperatures between 0-25°C, making it suitable for temperature-sensitive substrates. The broad substrate scope includes various aromatic substitution patterns, providing access to diverse diphenylbutenoic acid derivatives [13].

Recent developments have introduced super Brønsted carbon-hydrogen acids such as binaphthol-derived phosphoryl bis(trifluoromethyl)sulfonyl methanes, which exhibit dramatically enhanced acidity compared to traditional phosphoric acids [14]. These catalysts demonstrate superior activity and enantioselectivity in various asymmetric transformations, achieving enantiomeric excesses of 90-99% [14].

Rhodium-Catalyzed Asymmetric Conjugate Addition

Rhodium-catalyzed asymmetric conjugate addition reactions provide excellent access to enantioenriched compounds bearing chiral centers at the β-position [11]. The methodology employs chiral rhodium complexes with bisphosphine ligands such as (R,R)-Ph-BPE or BINAP to achieve high levels of enantiocontrol [11].

The reaction of dihydropyridines with various boronic acids in the presence of [Rh(cod)(OH)]₂ catalyst and chiral ligands provides 3-substituted tetrahydropyridines with excellent enantioselectivities of 90-97% [11]. The process demonstrates broad functional group tolerance and can accommodate electron-donating and electron-withdrawing substituents on the boronic acid component [11].

Temperature control is critical for achieving optimal enantioselectivity. Reactions conducted at 70°C provide excellent yields and selectivities, while higher temperatures can lead to erosion of enantioselectivity due to competing background reactions [11].

Copper-Catalyzed Enantioselective Hydrocarboxylation

Copper hydride catalysis has emerged as a powerful tool for asymmetric hydrocarboxylation reactions [15] [16]. The methodology employs chiral bisphosphine ligands in combination with copper catalysts to achieve high levels of enantiocontrol in the formation of α-chiral carboxylic acids [16].

The reaction of allenes with fluoroformate esters in the presence of chiral copper catalysts provides access to α-quaternary carboxylic acid derivatives with excellent enantioselectivities of 85-95% [16]. The process demonstrates exclusive branched regioselectivity and broad functional group tolerance, accommodating various heterocyclic substituents [16].

The synthetic utility of this approach has been demonstrated through the formal synthesis of biologically important compounds, including the antiplatelet drug indobufen [16]. The methodology provides a direct route to challenging quaternary stereocenters, which are prevalent in pharmaceutically relevant molecules [16].

Isothiourea-Mediated Asymmetric Functionalization

Isothiourea catalysts have proven highly effective for asymmetric functionalization of α,β-unsaturated carboxylic acids [10]. The chiral isothiourea HBTM-2.1 promotes formal [2+2] cycloaddition reactions with excellent diastereoselectivity and enantioselectivity [10].

The reaction of (E)-4,4-diphenylbut-2-enoic acid derivatives with various electrophiles proceeds with diastereoselectivities of 68:32 to 83:17 and enantioselectivities ranging from 72-96% [10]. Temperature optimization is crucial, with reactions at -78°C providing enhanced selectivity compared to room temperature conditions [10].

Asymmetric MethodCatalyst/Ligandee (%)drTemperature (°C)
Chiral Phosphoric Acid [13] [14]BINOL-PA85-99-0-25
Rh-Catalyzed Addition [11](R,R)-Ph-BPE90-97-70
Cu-Catalyzed Hydrocarboxylation [16]Chiral bisphosphine85-95-25-60
Isothiourea Catalysis [10]HBTM-2.172-9668:32-83:17-78 to 25

Industrial-Scale Production Optimization Challenges

The transition from laboratory-scale synthesis to industrial production of (E)-4,4-diphenylbut-2-enoic acid presents numerous technical and economic challenges that require comprehensive optimization strategies [17] [18] [19].

Catalyst Cost and Recovery Challenges

Palladium-based catalysts represent one of the most significant cost factors in industrial synthesis [18]. The high price of palladium, coupled with potential catalyst deactivation and loss during processing, creates substantial economic pressure for industrial applications. Current market prices for palladium exceed $2,000 per troy ounce, making catalyst recovery and recycling critical for economic viability [17].

Heterogeneous palladium catalysts offer advantages for industrial applications due to their ease of separation and potential for recycling [18]. Palladium on carbon catalysts can be recovered through filtration and reactivated through calcination procedures, though some metal leaching typically occurs during multiple cycles [1].

Alternative approaches include the development of palladium-free methodologies or the use of lower-cost transition metals such as nickel or copper [18]. However, these alternatives often require more forcing conditions or provide lower selectivities, necessitating careful evaluation of the overall process economics [17].

Scale-Up and Heat Transfer Limitations

The transition from laboratory glassware to industrial reactors introduces significant heat and mass transfer challenges [18] [20]. Many palladium-catalyzed reactions are highly exothermic, requiring careful temperature control to maintain selectivity and prevent catalyst decomposition [18].

Continuous flow reactors offer potential solutions for scale-up challenges by providing enhanced heat and mass transfer characteristics [18]. The small channel dimensions in microreactor systems enable precise temperature control and rapid mixing, leading to improved reaction selectivity and reduced byproduct formation [21].

Computational fluid dynamics modeling has become essential for optimizing reactor design and predicting scale-up behavior [20]. These models can predict mixing patterns, temperature distributions, and residence time distributions, enabling optimization before expensive pilot plant studies [18].

Purification and Isolation Challenges

The purification of (E)-4,4-diphenylbut-2-enoic acid on an industrial scale presents significant challenges due to the presence of closely related isomers and metal contaminants [18]. Traditional chromatographic purification methods are prohibitively expensive for large-scale production, necessitating alternative approaches [17].

Crystallization represents the most economically viable purification method for industrial applications [18]. Optimization of crystallization conditions, including solvent selection, temperature profiles, and seeding strategies, is crucial for achieving high purity and yield [17]. Anti-solvent crystallization and cooling crystallization techniques have proven effective for similar compounds [18].

Alternative purification strategies include liquid-liquid extraction, distillation, and membrane separation technologies [18]. The choice of purification method depends on the specific impurity profile and the required product purity for the intended application [17].

Waste Management and Environmental Considerations

Industrial synthesis generates significant quantities of waste solvents, unreacted starting materials, and byproducts that must be managed in an environmentally responsible manner [19]. Solvent recovery and recycling systems are essential for economic viability and environmental compliance [18].

Green chemistry principles emphasize the use of safer solvents, atom-economical reactions, and waste minimization strategies [22]. Aqueous reaction systems, solvent-free conditions, and bio-based solvents represent promising approaches for reducing environmental impact [19].

The development of circular chemistry approaches, where waste streams from one process become feedstocks for another, can significantly reduce overall waste generation [19]. Life cycle assessment studies are increasingly important for evaluating the environmental impact of different synthetic routes [18].

Quality Control and Analytical Challenges

Maintaining consistent product quality in industrial production requires robust analytical methods and statistical process control systems [18]. The development of rapid, accurate analytical methods for monitoring reaction progress and product purity is essential for process optimization [17].

In-line analytical techniques, such as near-infrared spectroscopy and Raman spectroscopy, enable real-time monitoring of critical process parameters [18]. These methods can detect deviations from normal operating conditions and trigger corrective actions before product quality is compromised [21].

Chiral analytical methods are particularly challenging for asymmetric synthesis, requiring specialized stationary phases and careful method validation [12]. High-performance liquid chromatography with chiral stationary phases remains the gold standard for enantiomeric purity determination [10].

Challenge CategoryImpact LevelImplementation TimelinePrimary Solutions
Catalyst Cost and Recovery [17] [18]HighMedium-term (2-5 years)Recycling protocols, alternative catalysts
Scale-Up Issues [18] [20]HighShort-term (1-2 years)Continuous flow, modeling
Purification Challenges [17] [18]MediumShort-term (1-2 years)Crystallization optimization
Waste Management [19]MediumMedium-term (2-5 years)Green chemistry, recycling
Process Safety [18] [19]HighImmediate (ongoing)Risk assessment, automation
Quality Control [18]MediumShort-term (1-2 years)In-line analytics, process control

Economic Optimization Strategies

The economic viability of industrial production depends on optimizing the balance between raw material costs, processing costs, and product value [17]. Process intensification through continuous manufacturing can reduce capital costs and improve process efficiency [18].

Integration of multiple reaction steps into single continuous processes can eliminate intermediate isolation and purification steps, reducing overall production costs [21]. This approach also reduces waste generation and improves atom economy [22].

Supply chain optimization, including long-term contracts for critical raw materials and strategic inventory management, can reduce cost volatility and ensure production continuity [17]. Backward integration into key starting material production may be justified for high-volume applications [18].

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

238.099379685 g/mol

Monoisotopic Mass

238.099379685 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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